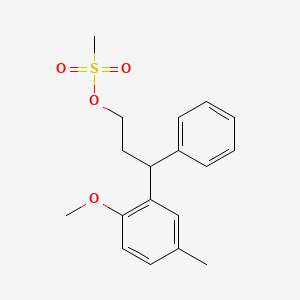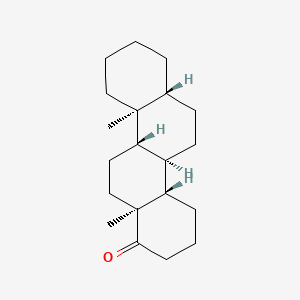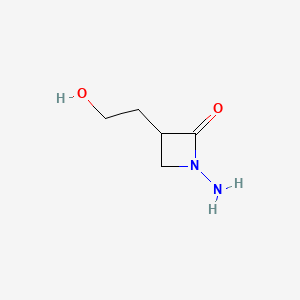
1-Amino-3-(2-hydroxyethyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(2’-hydroxyethyl)azetidin-2-one is a four-membered heterocyclic compound containing both an amino group and a hydroxyethyl group. This compound is part of the azetidine family, which is known for its significant biological and chemical properties. The presence of the azetidinone ring imparts unique reactivity and stability, making it a valuable compound in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one can be synthesized through several methods. One common approach involves the reaction of azetidin-2-one with appropriate amino and hydroxyethyl precursors under controlled conditions. For instance, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Industrial Production Methods: Industrial production of 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support like alumina has been reported to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azetidinone ring can be reduced to form azetidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of azetidine derivatives.
Substitution: Formation of substituted azetidinones.
Aplicaciones Científicas De Investigación
1-Amino-3-(2’-hydroxyethyl)azetidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, azetidin-2-one derivatives have been studied as dual inhibitors of hHDAC6/HDAC8, affecting cell viability and proliferation .
Comparación Con Compuestos Similares
Azetidine: A four-membered ring containing a nitrogen atom.
Oxetane: A four-membered ring containing an oxygen atom.
Spiro-azetidin-2-one: A spirocyclic compound with a shared carbon atom between two rings.
Uniqueness: 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one stands out due to its combination of amino and hydroxyethyl groups, which confer unique reactivity and biological activity. This makes it a versatile compound for various applications in chemistry, biology, and medicine.
Propiedades
Número CAS |
130065-35-9 |
|---|---|
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.147 |
Nombre IUPAC |
1-amino-3-(2-hydroxyethyl)azetidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c6-7-3-4(1-2-8)5(7)9/h4,8H,1-3,6H2 |
Clave InChI |
SJMUBZLRUPMQFO-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1N)CCO |
Sinónimos |
2-Azetidinone,1-amino-3-(1-hydroxyethyl)-,(R*,S*)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





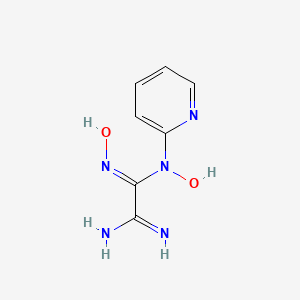
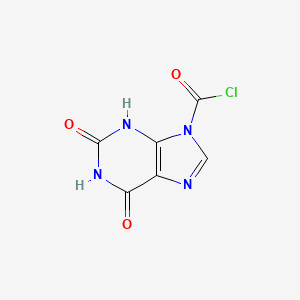
![(E)-1-(benzo[d]thiazol-2-yl)ethanone oxime](/img/structure/B592481.png)
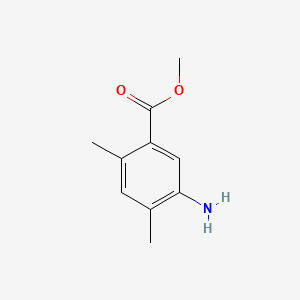
![2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline](/img/structure/B592488.png)
